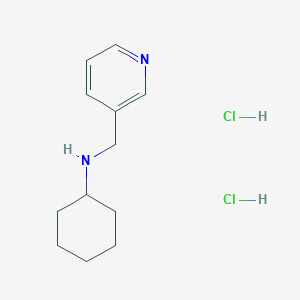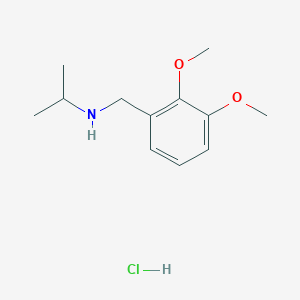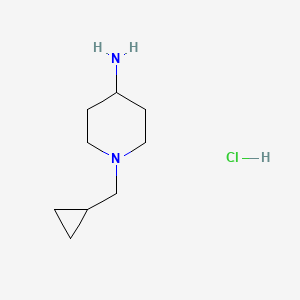![molecular formula C11H16Cl2FN B3085840 Butyl[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride CAS No. 1158336-97-0](/img/structure/B3085840.png)
Butyl[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride
Vue d'ensemble
Description
“Butyl[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride” is a chemical compound . It is often used in various chemical reactions due to its unique structure and properties .
Synthesis Analysis
The synthesis of such compounds often involves metal-catalyzed reactions . One of the commonly used reactions in the synthesis of aryl halides like this compound is the Sandmeyer reaction . This reaction is used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate .Molecular Structure Analysis
The molecular structure of “Butyl[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride” includes a butyl group, a 2-chloro-6-fluorophenyl group, a methylamine group, and a hydrochloride group . The presence of these groups contributes to the unique properties of this compound.Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo Sandmeyer-related transformations, which are used for the construction of carbon-halogen, carbon-phosphorous, carbon-sulfur, carbon-selenium, carbon-boron bond formation . Moreover, various trifluoromethylated compounds as well as a number of pharmaceutically important drugs can be synthesized via Sandmeyer approach .Physical And Chemical Properties Analysis
The physical and chemical properties of “Butyl[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride” include its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .Applications De Recherche Scientifique
Sandmeyer Reaction and Aryl Halide Synthesis
The Sandmeyer reaction, first discovered by Sandmeyer in 1884, is a well-known transformation used to convert aryl amines into aryl halides. In the presence of copper(I) halide, diazonium salt intermediates are formed, leading to the desired halogenated products. Butyl[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride can serve as a precursor for the synthesis of aryl chlorides, bromides, and iodides. These aryl halides find applications in the construction of biologically active compounds .
Thrombin Inhibitors
Researchers have synthesized 2-(2-chloro-6-fluorophenyl)acetamides, derivatives of our compound, and demonstrated their potential as thrombin inhibitors. Thrombin plays a crucial role in blood clotting, and inhibiting its activity is relevant for anticoagulant therapies .
Indole Derivatives and Biological Activity
Indole derivatives, including our compound, have diverse biological and clinical applications. While specific studies on Butyl[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride are limited, indole-based molecules often exhibit pharmacological activity. Further exploration could reveal additional therapeutic potential .
Metal-Catalyzed Cross-Coupling Reactions
Our compound can participate in metal-catalyzed cross-coupling reactions. These reactions involve coupling organic halides with suitable partners using various catalysts and ligands. By incorporating Butyl[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride, researchers can access diverse linkages, such as carbon–halogen, carbon–phosphorus, and carbon–sulfur bonds .
Organic Nanocompounds and Surface Modification
Aromatic diazonium salts, including those derived from our compound, are used for grafting organic molecules onto metallic surfaces. This surface modification has applications in materials science, sensors, and nanotechnology .
Mécanisme D'action
Orientations Futures
The future directions in the research and application of “Butyl[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride” could involve the development of new and efficient protocols for Sandmeyer reaction . This could lead to the construction of a variety of new compounds with potential applications in various fields.
Propriétés
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFN.ClH/c1-2-3-7-14-8-9-10(12)5-4-6-11(9)13;/h4-6,14H,2-3,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPHMUSRDJSYPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=CC=C1Cl)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-benzyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B3085772.png)

amine hydrochloride](/img/structure/B3085782.png)
![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride](/img/structure/B3085786.png)
![{[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride](/img/structure/B3085803.png)
amine hydrochloride](/img/structure/B3085819.png)
![Butyl[(2,3-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085828.png)
amine hydrochloride](/img/structure/B3085835.png)
![{[4-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3085843.png)



![(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085876.png)
amine hydrochloride](/img/structure/B3085882.png)